molecular formula C9H14O3 B2632241 Methyl 2-cyclohexyl-2-oxoacetate CAS No. 62783-63-5

Methyl 2-cyclohexyl-2-oxoacetate

Cat. No. B2632241
CAS RN: 62783-63-5
M. Wt: 170.208
InChI Key: GLBPQIPSSQUXNZ-UHFFFAOYSA-N
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Patent
US07317012B2

Procedure details

The title compound (1.1 g, 65%) as a colorless oil was prepared from cyclohexyl-magnesium bromide and methyl chlorooxoacetate by the procedures described in F. Babudri et al., Tetrahedron, 52 (42), pp. 13512-20 (1996).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH:1]1([Mg]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:10](=[O:15])[C:11]([O:13][CH3:14])=[O:12]>>[CH:1]1([C:10](=[O:15])[C:11]([O:13][CH3:14])=[O:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)OC)=O
Step Two
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.